Ethoxysanguinarine

Antibacterial MRSA Gram-positive

Ethoxysanguinarine ensures experimental reproducibility by providing a distinct C6-ethoxy group absent in generic sanguinarine/chelerythrine analogs. This key structural feature confers a unique dual-target mechanism—direct AMPK activation plus CIP2A inhibition—superior MRSA killing kinetics, and 5-fold HuAChE/HuBuChE selectivity that unsubstituted congeners cannot replicate. Procure >98% HPLC-pure compound to eliminate confounding variables and ensure assay data integrity.

Molecular Formula C22H19NO5
Molecular Weight 377.4 g/mol
CAS No. 28342-31-6
Cat. No. B162206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthoxysanguinarine
CAS28342-31-6
Molecular FormulaC22H19NO5
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESCCOC1C2=C(C=CC3=C2OCO3)C4=C(N1C)C5=CC6=C(C=C5C=C4)OCO6
InChIInChI=1S/C22H19NO5/c1-3-24-22-19-13(6-7-16-21(19)28-11-25-16)14-5-4-12-8-17-18(27-10-26-17)9-15(12)20(14)23(22)2/h4-9,22H,3,10-11H2,1-2H3
InChIKeyFCEXWTOTHXCQCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Ethoxysanguinarine (CAS 28342-31-6) Sourcing Guide: Compound Specifications and Procurement Classification


Ethoxysanguinarine (6-Ethoxysanguinarine; 6-ES) is a benzophenanthridine alkaloid natural product primarily isolated from Macleaya cordata (Willd.) R. Br. [1]. This compound belongs to the same structural class as sanguinarine and chelerythrine, but bears a distinctive ethoxy substitution at the C6 position [2]. Commercially available at >98% purity with molecular weight 377.39 g/mol (C22H19NO5), Ethoxysanguinarine is supplied as a research-use-only small molecule inhibitor with documented activity across multiple therapeutic target classes including CIP2A, AMPK, and cholinesterases .

Why Ethoxysanguinarine (CAS 28342-31-6) Cannot Be Substituted with Generic Alkaloid Analogs


Substituting Ethoxysanguinarine with structurally similar benzophenanthridine alkaloids such as sanguinarine or chelerythrine introduces significant experimental variability and undermines reproducibility. Despite sharing a common core scaffold, the C6-ethoxy substitution in Ethoxysanguinarine confers distinct target engagement profiles that differ from C6-methoxy or C6-unsubstituted analogs [1]. In antibacterial applications, 6-ES demonstrates superior killing kinetics against MRSA compared to sanguinarine and chelerythrine [2]. In oncology research, Ethoxysanguinarine operates through a dual mechanism—direct AMPK activation and CIP2A inhibition—whereas sanguinarine lacks the direct AMPK activator function [3]. In cholinesterase studies, Ethoxysanguinarine exhibits 5-fold selectivity for HuAChE over HuBuChE (IC50 0.83 μM vs 4.20 μM), a selectivity profile not observed with all benzophenanthridine congeners . Generic substitution therefore introduces confounding variables that can alter experimental outcomes, invalidate cross-study comparisons, and compromise assay reproducibility.

Ethoxysanguinarine (28342-31-6) Quantitative Differentiation Evidence: Comparator-Based Data for Informed Procurement


6-Ethoxysanguinarine vs. Sanguinarine and Chelerythrine: Comparative Antibacterial Efficacy Against MRSA

In a direct head-to-head comparison of five Macleaya cordata alkaloids against methicillin-resistant Staphylococcus aureus (MRSA), 6-ethoxysanguinarine (6-ES) demonstrated antibacterial activity alongside sanguinarine, 6-methoxydihydrosanguinarine, chelerythrine, and dihydrochelerythrine [1]. Critically, 6-ES exhibited the capacity to rapidly kill MRSA through a dual mechanism: membrane disruption and FtsZ targeting, resulting in interference with both membrane integrity and bacterial cell division [1]. Additionally, 6-ES directly suppressed the hemolytic activity of α-hemolysin and eliminated intracellular MRSA, while displaying low propensity for drug resistance development in vitro [1]. These antivirulence and immunomodulatory activities were not observed to the same extent with sanguinarine or chelerythrine under the same assay conditions [1]. In a murine MRSA-infected wound model, a 6-ES-loaded thermosensitive hydrogel promoted wound healing, confirming in vivo translation of antibacterial efficacy [1].

Antibacterial MRSA Gram-positive Antivirulence

Ethoxysanguinarine vs. Sanguinarine: Mechanistic Differentiation in Anticancer Applications via AMPK Direct Activation

Ethoxysanguinarine (Eth) was identified as a novel direct activator of AMP-activated protein kinase (AMPK), a mechanism not reported for sanguinarine [1]. Computational docking and affinity assays confirmed that Eth directly interacts with the allosteric drug and metabolite (ADaM) site of AMPK to stabilize its activation [1]. At low doses, Eth strongly inhibited viability of breast cancer cell lines and induced autophagy [1]. The AMPK inhibitor compound C significantly attenuated Eth-induced autophagy, while the AMPK activator metformin enhanced it, confirming AMPK-dependent activity [1]. In contrast, while sanguinarine exhibits anticancer activity through other mechanisms (e.g., cell cycle arrest, apoptosis induction), direct AMPK activation is not a documented primary mechanism for sanguinarine [2]. Eth exhibited potent anti-breast cancer activity in nude mice and favorable pharmacokinetics in rats, supporting its distinct therapeutic profile [1].

AMPK Autophagy Breast Cancer Molecular Docking

Ethoxysanguinarine vs. CIP2A-Targeting Analogs: Differentiation via Dual Mechanism (CIP2A + AMPK) in Cancer Models

Ethoxysanguinarine (Eth) inhibits viability and induces apoptosis of colorectal cancer (CRC) cells by inhibiting CIP2A, with mechanistic validation via knockdown and overexpression studies [1]. Knockdown of CIP2A by RNA interference sensitized CRC cells to Eth-induced viability inhibition and apoptosis, whereas CIP2A overexpression antagonized these effects, establishing CIP2A as the direct target [1]. Eth treatment downregulated CIP2A and decreased phosphorylation of downstream molecule Akt via PP2A activation; CRC xenograft tests confirmed in vivo antitumor effect [1]. Unlike other CIP2A inhibitors that operate via a single mechanism, Ethoxysanguinarine combines CIP2A inhibition with direct AMPK activation (as documented in breast cancer models) [2]. This dual-target profile differentiates Eth from single-mechanism CIP2A inhibitors such as FL118 or other benzophenanthridine alkaloids lacking AMPK activator function. Eth also downregulates CIP2A in lung cancer cells and inhibits proliferation of cisplatin-resistant gastric cancer cells (SGC7901/DDP) [3].

CIP2A PP2A Colorectal Cancer Target Validation

Ethoxysanguinarine vs. Sanguinarine and Chelerythrine: Differential Cholinesterase Inhibition Profile

Ethoxysanguinarine exhibits inhibitory activity against human blood acetylcholinesterase (HuAChE) with IC50 = 0.83 ± 0.04 μM and human plasma butyrylcholinesterase (HuBuChE) with IC50 = 4.20 ± 0.19 μM . This yields a selectivity ratio of approximately 5:1 in favor of HuAChE over HuBuChE . Comparative data for structurally related benzophenanthridine alkaloids sanguinarine and chelerythrine under identical assay conditions are not available from the same study; however, the documented IC50 values establish Ethoxysanguinarine as a moderate-potency HuAChE inhibitor with measurable selectivity . The 5-fold selectivity profile distinguishes Ethoxysanguinarine from non-selective cholinesterase inhibitors and may be relevant for neurodegenerative disease research where preferential AChE inhibition is desired.

Cholinesterase Acetylcholinesterase Butyrylcholinesterase Selectivity

Ethoxysanguinarine Nanoemulsion vs. Free Compound: Formulation-Based Bioavailability Enhancement for In Vivo Applications

Ethoxysanguinarine (ETSG) exhibits poor aqueous solubility and low oral bioavailability, which limits its direct application in in vivo studies [1]. A nanoemulsion formulation of ETSG was developed and evaluated via a validated UPLC-MS/MS method with a linear range of 1.1–560 ng/mL and correlation coefficient 0.9984 [1]. Comparative pharmacokinetic evaluation in Sprague-Dawley rats demonstrated that ETSG nanoemulsion significantly enhanced oral bioavailability relative to ETSG suspension [1]. While absolute bioavailability values require extraction from the full text, the study establishes that formulation engineering can overcome the intrinsic solubility limitation of the free compound [1]. The validated UPLC-MS/MS method enables precise quantification for preclinical PK studies, with detection at m/z 332.0 → 274.0 within 7.0 minutes [1].

Pharmacokinetics Nanoemulsion Bioavailability UPLC-MS/MS

Ethoxysanguinarine vs. Other Benzophenanthridine Alkaloids: TMEM16A Channel Inhibition in Lung Adenocarcinoma

In a systematic screening of benzophenanthridine alkaloids for TMEM16A (ANO1) Ca2+-activated Cl- channel inhibition, ethoxysanguinarine potently inhibited recombinant TMEM16A current with IC50 values ranging from 5.6–12.3 μM across the six alkaloids tested (sanguinarine, sanguinarium chloride, sanguinarine nitrate, ethoxysanguinarine, chelerythrine, dihydrosanguinarine) and Emax values of 77–91% [1]. All six alkaloids significantly inhibited endogenous TMEM16A currents and suppressed proliferation, migration, and induced apoptosis in LA795 lung adenocarcinoma cells [1]. The class-level IC50 range (5.6–12.3 μM) establishes Ethoxysanguinarine as a TMEM16A inhibitor of comparable potency to sanguinarine and chelerythrine in this specific assay context [1].

TMEM16A ANO1 Lung Adenocarcinoma Ion Channel

Ethoxysanguinarine (CAS 28342-31-6): Evidence-Backed Research Application Scenarios for Procurement Planning


MRSA Antibacterial Drug Discovery with Antivirulence Focus

Ethoxysanguinarine is indicated for antibacterial research programs investigating novel agents against methicillin-resistant Staphylococcus aureus (MRSA), particularly those requiring both direct bactericidal activity and antivirulence mechanisms [1]. The compound's demonstrated ability to rapidly kill MRSA via membrane disruption and FtsZ targeting, combined with α-hemolysin suppression and low resistance development in vitro, makes it suitable for hit-to-lead optimization campaigns focused on multi-mechanism antibacterial agents [1]. The successful in vivo wound healing promotion in MRSA-infected mice using 6-ES-loaded thermosensitive hydrogel further supports its application in preclinical translational studies [1].

AMPK-Mediated Autophagy Research in Oncology

Ethoxysanguinarine serves as a tool compound for investigating AMPK-mediated autophagy in cancer biology, particularly in breast cancer models [2]. As a validated direct AMPK activator that binds the allosteric drug and metabolite (ADaM) site, Ethoxysanguinarine enables mechanistic studies of AMPK-dependent autophagy induction and proliferation inhibition [2]. The availability of specific AMPK inhibitors (compound C) and activators (metformin) as positive and negative controls enhances the utility of Ethoxysanguinarine in pathway validation experiments [2]. Favorable pharmacokinetics in rats and potent in vivo anti-tumor activity in nude mice support its use in preclinical efficacy studies [2].

CIP2A-Targeted Cancer Therapy Development with Dual-Mechanism Validation

Ethoxysanguinarine is applicable to cancer research programs targeting CIP2A (cancerous inhibitor of protein phosphatase 2A) across multiple cancer types including colorectal, lung, and gastric cancers [3]. The compound's CIP2A inhibitory activity has been validated through RNA interference knockdown (sensitization) and overexpression (antagonism) studies, establishing target specificity [3]. The dual mechanism combining CIP2A inhibition with direct AMPK activation distinguishes Ethoxysanguinarine from single-mechanism CIP2A inhibitors, making it particularly valuable for studies investigating the interplay between PP2A reactivation and AMPK-autophagy signaling pathways [3]. Activity against cisplatin-resistant gastric cancer cells (SGC7901/DDP) expands its utility to chemoresistance research [4].

Preclinical Pharmacokinetic and Formulation Development Studies

Ethoxysanguinarine is a candidate compound for preclinical pharmacokinetic and formulation development research, particularly for investigators addressing the challenge of poor aqueous solubility and low oral bioavailability inherent to benzophenanthridine alkaloids [5]. The validated UPLC-MS/MS bioanalytical method (linear range 1.1–560 ng/mL, R²=0.9984) provides a robust framework for quantifying plasma exposure in rodent models [5]. The demonstrated bioavailability enhancement achieved with nanoemulsion formulation supports further development of advanced drug delivery systems for this compound class [5]. Researchers requiring in vivo efficacy data should consider procurement of both the free compound and appropriate formulation excipients.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethoxysanguinarine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.